Lariciresinol-4,4'-dimethyl ether-9-acetate

Physicochemical Profiling ADME Prediction Membrane Permeability

Lariciresinol-4,4'-dimethyl ether-9-acetate (also known as 9-O-Acetyl-4,4'-di-O-methyllariciresinol, compound IIId) is a lignan derivative belonging to the class of 7,9'-epoxylignans. It is a semi-synthetic or naturally occurring compound (found in Araucaria angustifolia) with a molecular formula of C24H30O7 and a molecular weight of 430.49 g/mol.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B12321501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLariciresinol-4,4'-dimethyl ether-9-acetate
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3
InChIKeyPPIRSWOCXJSZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lariciresinol-4,4'-dimethyl ether-9-acetate (CAS 73354-15-1): A Structurally Unique 7,9'-Epoxylignan for Phytochemical and Bioactivity Research


Lariciresinol-4,4'-dimethyl ether-9-acetate (also known as 9-O-Acetyl-4,4'-di-O-methyllariciresinol, compound IIId) is a lignan derivative belonging to the class of 7,9'-epoxylignans . It is a semi-synthetic or naturally occurring compound (found in Araucaria angustifolia) with a molecular formula of C24H30O7 and a molecular weight of 430.49 g/mol . Its structure features a tetrahydrofuran core with two 3,4-dimethoxyphenyl substituents and an acetate group at the 9-position, distinguishing it from more common hydroxylated lignans. While its specific bioactivity profile remains largely uncharacterized in the primary literature , its unique combination of methyl ether and acetate modifications makes it a valuable reference standard for natural product dereplication and a key intermediate in the structure-activity relationship (SAR) studies of the lariciresinol class.

Why Lariciresinol-4,4'-dimethyl ether-9-acetate Cannot Be Interchanged with Common Lariciresinol Analogs


In scientific research and industrial applications, the substitution of Lariciresinol-4,4'-dimethyl ether-9-acetate with simpler or more readily available analogs like lariciresinol (CAS 27003-73-2) or lariciresinol dimethyl ether (CAS 67560-68-3) is not scientifically valid. The target compound possesses a unique combination of two methyl ether groups and a C9-acetate moiety . This specific substitution pattern fundamentally alters its physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) [1] and likely its metabolic stability and target engagement [2]. Using an unmodified or differently substituted analog will introduce confounding variables in any experiment designed to assess the structure-activity relationship (SAR) of the 7,9'-epoxylignan class, potentially leading to incorrect conclusions about the role of these specific functional groups in biological activity.

Quantitative Differentiation of Lariciresinol-4,4'-dimethyl ether-9-acetate from Closest Analogs


Increased Lipophilicity (LogP) of Lariciresinol-4,4'-dimethyl ether-9-acetate Compared to Unmodified and Partially Modified Analogs

Lariciresinol-4,4'-dimethyl ether-9-acetate exhibits a significantly higher calculated lipophilicity (LogP) than both lariciresinol and lariciresinol dimethyl ether [1][2][3]. This is a direct consequence of the complete methylation of phenolic hydroxyl groups and the addition of the acetyl ester, which reduces the compound's hydrogen bonding capacity and polar surface area. This property is a key differentiator for applications where enhanced passive membrane diffusion or altered chromatographic retention is desired.

Physicochemical Profiling ADME Prediction Membrane Permeability

Altered Polar Surface Area (PSA) in Lariciresinol-4,4'-dimethyl ether-9-acetate Impacts Predicted Oral Bioavailability

The topological polar surface area (TPSA) of Lariciresinol-4,4'-dimethyl ether-9-acetate is measured at 72.45 Ų [1]. This value is notably higher than that of lariciresinol dimethyl ether (TPSA = 66.4 Ų) , due to the additional carbonyl oxygen atoms of the acetate group. This places the compound's TPSA above the commonly cited threshold of 60 Ų for good oral absorption but well below the 140 Ų limit for poor permeation [2]. The balance between increased lipophilicity and moderate PSA suggests a distinct ADME profile compared to its less lipophilic or less polar analogs.

Drug-likeness ADME Prediction Bioavailability

Structural Uniqueness: Lariciresinol-4,4'-dimethyl ether-9-acetate as the Sole 9-Acetylated, 4,4'-Dimethylated Epoxylignan Reference Standard

Lariciresinol-4,4'-dimethyl ether-9-acetate (compound IIId) is a distinct chemical entity within the 7,9'-epoxylignan class. While lariciresinol, lariciresinol acetate, and lariciresinol dimethyl ether are commercially available and have been studied for various activities , the combination of both C4/C4' methyl ethers and a C9-acetate ester in a single molecule is unique to this compound . This specific substitution pattern eliminates all phenolic hydroxyl groups, resulting in a fully protected lignan scaffold. This makes it the definitive reference standard for analytical methods (e.g., LC-MS, GC-MS) aimed at identifying or quantifying this particular derivative in complex biological matrices or synthetic mixtures.

Natural Product Dereplication Analytical Chemistry Reference Standards

Implicated in Antifungal Activity via Patent Claims for 'Lariciresinol Acetate' Derivatives

A patent application (US 20170000136) explicitly claims methods for treating oomycete pathogens using an 'active derivative of larixol or lariciresinol,' including 'lariciresinol acetate' [1]. While the patent does not provide specific MIC data for Lariciresinol-4,4'-dimethyl ether-9-acetate, it establishes that acetylation of the lariciresinol core is a key modification associated with antifungal activity. Furthermore, a primary research study demonstrated that lariciresinol acetate, isolated from Larix species, shows 90%–100% efficacy against Plasmopara viticola (the agent of grapevine downy mildew) under semi-controlled greenhouse conditions [2]. This provides a strong, class-level inference that the acetate functional group, present in the target compound, is critical for this bioactivity, distinguishing it from non-acetylated analogs like lariciresinol and lariciresinol dimethyl ether.

Antifungal Research Agrochemicals Natural Product Pesticides

Optimal Research and Industrial Scenarios for Procuring Lariciresinol-4,4'-dimethyl ether-9-acetate


Analytical Reference Standard for Dereplication and Quantitative Analysis

Due to its unique and fully characterized structure , this compound is the definitive analytical reference standard for identifying and quantifying Lariciresinol-4,4'-dimethyl ether-9-acetate in plant extracts, microbial cultures, or metabolic samples. It is indispensable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based dereplication studies, ensuring accurate identification and preventing false positives from other lignan derivatives.

Structure-Activity Relationship (SAR) Studies of Lipophilic Lignan Derivatives

The compound's distinct physicochemical profile—specifically its elevated LogP of 3.83 and TPSA of 72.45 Ų [1]—makes it a critical component in SAR panels designed to elucidate the impact of full methylation and acetylation on the biological activity of 7,9'-epoxylignans. It serves as a valuable comparator to lariciresinol (high polarity) and lariciresinol dimethyl ether (intermediate polarity), enabling researchers to correlate specific functional group changes with alterations in membrane permeability, target binding, and cellular efficacy [2].

Discovery and Development of Novel Antifungal or Anti-Oomycete Agents

Based on patent literature identifying 'lariciresinol acetate' derivatives as active against oomycete pathogens like Plasmopara viticola [3], this compound is a relevant candidate for antifungal screening programs. Its fully protected structure may offer enhanced stability or altered spectrum of activity compared to the parent lariciresinol. Researchers in agrochemical and natural product pesticide development should consider it for inclusion in focused screening libraries.

Metabolomics and Pharmacokinetic (PK) Studies of Protected Lignans

With its lack of free hydroxyl groups, this compound is expected to have a metabolic fate distinct from its hydroxylated precursors. It serves as a valuable tool compound for in vitro and in vivo studies aimed at understanding the metabolism and pharmacokinetics of protected lignans, particularly the roles of esterases and CYP450 enzymes in processing the acetate moiety and methyl ether groups [4].

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